

Application Notes and Protocols: Ethanone, 1-(1-cycloocten-1-yl)- in Medicinal Chemistry

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Compound of Interest

Compound Name: Ethanone, 1-(1-cycloocten-1-yl)
Cat. No.: B144022 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

"Ethanone, 1-(1-cycloocten-1-yl)-", a cyclic ketone with an α , β -unsaturated moiety, represents a scaffold with potential, yet largely unexplored, applications in medicinal chemistry. Direct studies on the biological activity of this specific molecule are limited in publicly available literature. However, by examining its core structural features—the α , β -unsaturated ketone and the cyclooctene ring—we can infer potential therapeutic applications based on well-established principles of medicinal chemistry and data from structurally related compounds.

This document provides an overview of the potential applications of "**Ethanone**, **1-(1-cycloocten-1-yl)-**" by drawing parallels with analogous structures and discussing the general medicinal chemistry relevance of its constituent functional groups. We also present generalized experimental protocols for the synthesis and biological evaluation of this and similar compounds.

Potential Therapeutic Applications

The primary structural alerts for medicinal chemistry in "**Ethanone**, **1-(1-cycloocten-1-yl)-**" are the α,β -unsaturated ketone system and the eight-membered carbocyclic ring.

1.1. As an α,β -Unsaturated Ketone: A Michael Acceptor

Methodological & Application





The electrophilic β -carbon of the enone system makes it a potential Michael acceptor. This reactivity allows for covalent bond formation with nucleophilic residues (such as cysteine thiols) in proteins. This mechanism is the basis for the activity of numerous approved drugs and investigational agents.

- Enzyme Inhibition: Many enzymes, particularly those with a cysteine residue in the active site, can be irreversibly inhibited by Michael acceptors.
 - Potential Targets: Cysteine proteases (e.g., cathepsins), kinases, and phosphatases.
- Anticancer Activity: The α,β-unsaturated ketone moiety is found in many natural and synthetic compounds with cytotoxic effects against cancer cells.[1] The mechanism often involves the depletion of intracellular glutathione and the induction of oxidative stress, leading to apoptosis. Some compounds with this motif have been shown to target mitochondria.[1]
- Anti-inflammatory Effects: Chalcones, a well-known class of α,β-unsaturated ketones, have demonstrated significant anti-inflammatory properties.[2][3] The proposed mechanism involves the inhibition of key inflammatory mediators.

1.2. The Cyclooctene Scaffold

The cyclooctene ring provides a three-dimensional structure that can be optimized for specific binding pockets in biological targets. While the cis-conformation of "Ethanone, 1-(1-cycloocten-1-yl)-" is the most stable, the synthesis of trans-cyclooctene derivatives has gained significant attention. Trans-cyclooctenes are highly strained and exhibit remarkable reactivity in bioorthogonal chemistry, particularly in strain-promoted inverse electron-demand Diels-Alder cycloadditions (SPIEDAC) with tetrazines.[4][5][6] This "click chemistry" is utilized for:

- Bioconjugation and Labeling: Attaching probes or drugs to biomolecules.[4][6]
- Targeted Drug Delivery: Developing prodrugs that release a therapeutic agent upon a specific reaction.[5]

While the parent compound is a cis-isomer, its derivatization to a trans-isomer could open up applications in bioorthogonal chemistry.



1.3. Analogs with Demonstrated Biological Activity

While specific data for "Ethanone, 1-(1-cycloocten-1-yl)-" is scarce, related cyclic ketones and cyclooctene derivatives have shown promise in medicinal chemistry.

- Cyclic Ketone Inhibitors: Cyclic ketones have been investigated as inhibitors of enzymes like cathepsin K, a cysteine protease involved in osteoporosis.[7]
- Benzocyclooctene-based Anticancer Agents: Analogs incorporating a benzocyclooctene core
 have been synthesized and evaluated as inhibitors of tubulin polymerization, showing
 potential as anticancer agents.[8]

Quantitative Data from Structurally Related Compounds

Direct quantitative data for the target compound is not available. The following table summarizes data for analogous compounds to provide a reference for potential activity.

Compound Class/Analog	Target	Activity	Reference
Benzocyclooctene phenol 23	Tubulin Polymerization	IC50 < 5 μM	[8]
Acetylenic Chalcone 4f	Inhibition of inflammatory cytokines	Potent inhibitor (dose- dependent)	[3]
Cyclohexenyl Nucleoside 8	HSV-1, HSV-2	Pronounced antiviral activity	[9]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of "Ethanone, 1-(1-cycloocten-1-yl)-" and its derivatives.

3.1. General Synthesis Protocol: Acylation of Cyclooctene



This protocol describes a general method for the synthesis of α,β -unsaturated cyclic ketones via Friedel-Crafts acylation.

Materials:

- Cyclooctene
- · Acetyl chloride or acetic anhydride
- Lewis acid catalyst (e.g., SnCl4, AlCl3)
- Anhydrous solvent (e.g., dichloromethane, carbon disulfide)
- Sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclooctene in the anhydrous solvent and cool the mixture to 0°C in an ice bath.
- Slowly add the Lewis acid catalyst to the solution while maintaining the temperature at 0°C.
- Add acetyl chloride or acetic anhydride dropwise to the reaction mixture.
- Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).



- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure "Ethanone, 1-(1-cycloocten-1-yl)-".
- Characterize the final product using 1H NMR, 13C NMR, and mass spectrometry.
- 3.2. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on a cancer cell line.

Materials:

- Cancer cell line (e.g., HeLa, MCF-7)
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- "Ethanone, 1-(1-cycloocten-1-yl)-" stock solution in DMSO
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
- Microplate reader

Procedure:

• Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.



- Prepare serial dilutions of "Ethanone, 1-(1-cycloocten-1-yl)-" in the cell culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.
- After 24 hours, remove the old medium from the wells and add 100 μL of the medium containing different concentrations of the test compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).
- Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
- After the incubation period, add 10 μL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium and add 100 μL of the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control
 and determine the IC50 value (the concentration of the compound that inhibits 50% of cell
 growth).

Diagrams

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